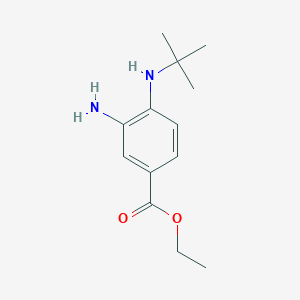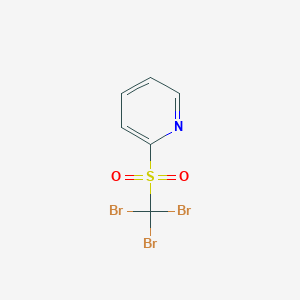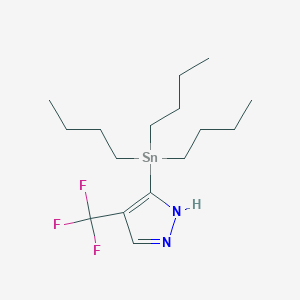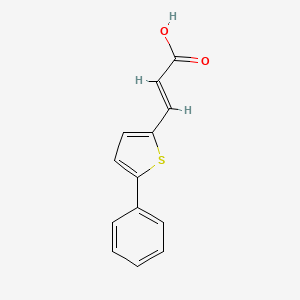
(E)-3-(5-フェニルチオフェン-2-イル)アクリル酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-Phenylthiophen-2-YL)acrylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
科学的研究の応用
(E)-3-(5-Phenylthiophen-2-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the production of specialty polymers and materials with unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with phenylacetylene under basic conditions. The reaction typically requires a catalyst such as palladium or copper to facilitate the coupling reaction. The resulting product is then subjected to oxidation to introduce the acrylic acid moiety.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid may involve bulk polymerization techniques. These methods are designed to be energy-efficient and environmentally friendly, often utilizing UV initiation to drive the polymerization process .
化学反応の分析
Types of Reactions
(E)-3-(5-Phenylthiophen-2-YL)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.
作用機序
The mechanism by which (E)-3-(5-Phenylthiophen-2-YL)acrylic acid exerts its effects involves interactions with specific molecular targets. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the thiophene and phenyl rings contribute to π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways .
類似化合物との比較
Similar Compounds
(E)-3-(5-Phenylthiophen-2-YL)acrylic acid: Unique due to its combination of a thiophene ring, phenyl group, and acrylic acid moiety.
Thiophene-2-carboxylic acid: Lacks the phenyl group and acrylic acid moiety.
Phenylacetic acid: Lacks the thiophene ring.
Acrylic acid: Lacks both the thiophene ring and phenyl group.
Uniqueness
(E)-3-(5-Phenylthiophen-2-YL)acrylic acid stands out due to its structural complexity and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
(E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVSCUPOVDRQE-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422209 |
Source


|
| Record name | (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58267-95-1 |
Source


|
| Record name | (E)-3-(5-PHENYLTHIOPHEN-2-YL)ACRYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
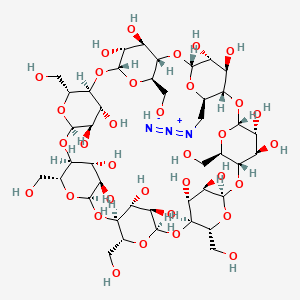
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)
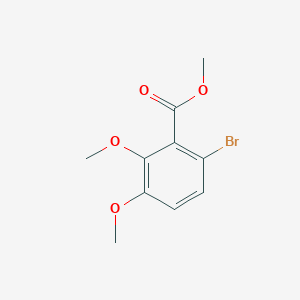

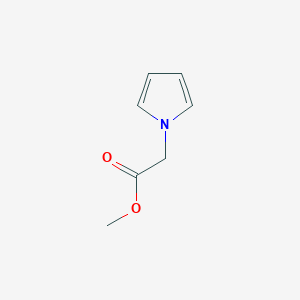

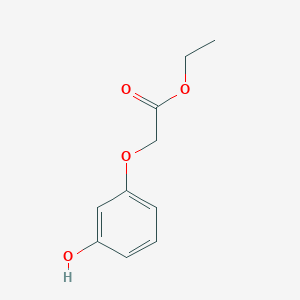
![1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1312225.png)
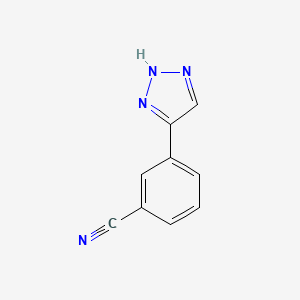
![Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane](/img/structure/B1312228.png)
